molecular formula C21H18N2O6S B2505031 (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 1105203-16-4

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No. B2505031
CAS RN: 1105203-16-4
M. Wt: 426.44
InChI Key: HEKNYUUKHLEFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Analgesic and Anti-inflammatory Activity : Some benzofuran pyrazole heterocycles, closely related to the queried compound, have been synthesized and demonstrated significant analgesic and anti-inflammatory activities in preliminary screenings (Kenchappa & Bodke, 2020).
  • Antimicrobial and Anti-inflammatory Properties : Novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones were synthesized from 3,5-dimethyl-4-nitroisoxazole and showed significant antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar et al., 2013).
  • Antibacterial Efficacy and Biofilm Inhibition : A novel synthesis involving benzofuran and isoxazole groups yielded compounds with potent antibacterial efficacies and effective biofilm inhibition capabilities, which are essential in combating resistant bacterial strains (Mekky & Sanad, 2020).

Organic Synthesis and Chemical Properties

  • Synthesis of Ribonucleosides : Protected ribonucleosides were synthesized using a benzoylation process, demonstrating the utility of benzofuran derivatives in nucleic acid chemistry (Kempe et al., 1982).
  • Reactivity with Carbonyl Compounds : Research on 3,5-dimethylisoxazole, a compound structurally related to the queried chemical, revealed insights into its reactivity with various carbonyl compounds, indicating the broad potential of isoxazole derivatives in organic synthesis (Kashima et al., 1976).
  • π-π Stacking in Organotin Complexes : Studies on diorganotin(IV) complexes of benzofuran derivatives revealed interesting structural diversity and biological activity, showcasing the relevance of benzofuran in the development of complex molecular structures (Linden & Basu Baul, 2016).

properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6S/c1-23(2)30(25,26)17-9-7-14(8-10-17)21(24)27-13-16-12-20(29-22-16)19-11-15-5-3-4-6-18(15)28-19/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKNYUUKHLEFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.